(2R)-2-amino-4-(113C)methylsulfanylbutanoic acid
Description
Introduction to Isotopic Labeling in Amino Acid Research
Isotopic labeling has revolutionized the study of biological systems by enabling precise tracking of molecular pathways. Stable isotopes such as ¹³C, ¹⁵N, and ²H offer non-radioactive alternatives to traditional tracers, ensuring safety and compatibility with living systems. Among sulfur-containing amino acids, methionine stands out due to its central role in methylation reactions, protein synthesis, and antioxidant defense. The introduction of ¹³C-labeled methionine derivatives, such as (2R)-2-amino-4-(¹¹³C)methylsulfanylbutanoic acid, has provided unprecedented resolution in metabolic flux analysis and proteomic quantification.
Historical Development of Stable Isotope-Labeled Methionine Derivatives
The origins of isotopic labeling trace back to Frederick Soddy’s 1913 discovery of isotopes, which revealed that elements could exist in forms with identical chemical properties but differing atomic masses. Early applications focused on radioactive isotopes, but safety concerns spurred the adoption of stable isotopes like ¹³C by the mid-20th century. Methionine, with its critical methyl group, became a prime target for isotopic labeling due to its involvement in one-carbon metabolism.
Key Milestones in Methionine Labeling:
- 1960s–1970s : Development of gas chromatography–mass spectrometry (GC-MS) enabled detection of ¹³C-labeled methionine in metabolic studies.
- 2000s : Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) emerged, utilizing heavy methionine ([¹³C]-Met) for quantitative proteomics.
- 2020s : Advances in synthetic chemistry allowed site-specific ¹³C labeling at the methylsulfanyl group, enhancing tracer specificity.
A pivotal breakthrough came with the synthesis of (2R)-2-amino-4-(¹¹³C)methylsulfanylbutanoic acid, which retains the natural (R)-configuration at the α-carbon while introducing a ¹³C label at the sulfur-bound methyl group. This design preserves enzymatic recognition, ensuring accurate incorporation into proteins and metabolites.
Significance of Chiral Carbon Configuration in Sulfur-Containing Amino Acids
Chirality governs the biological activity of amino acids. Methionine’s (2R)-configuration is essential for its recognition by methionyl-tRNA synthetase, the enzyme responsible for incorporating methionine into nascent proteins. Substitution at the α-carbon or alteration of stereochemistry disrupts protein synthesis and metabolic pathways, underscoring the importance of chiral fidelity in isotopic labeling.
Comparative Analysis of Methionine Derivatives
| Property | (2R)-2-Amino-4-(¹¹³C)methylsulfanylbutanoic Acid | Natural L-Methionine |
|---|---|---|
| Molecular Formula | C₅¹³CH₁₁NO₂S | C₅H₁₁NO₂S |
| Molecular Weight | 150.2 g/mol | 149.21 g/mol |
| Isotopic Enrichment | 99% ¹³C at methylsulfanyl group | N/A |
| Applications | Metabolic tracing, SILAC, NMR studies | Protein synthesis |
The methylsulfanyl group’s ¹³C label enables distinct detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR), facilitating precise quantification in complex biological matrices. For example, a 2025 study demonstrated that oral administration of ¹³C-labeled methionine in humans increased plasma methionine levels by 15% and enhanced homocysteine remethylation rates, highlighting its utility in nutritional research.
Properties
IUPAC Name |
(2R)-2-amino-4-(113C)methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-GBXCHUEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]SCC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
(2R)-2-amino-4-(113C)methylsulfanylbutanoic acid is a chiral α-amino acid with a carbon-13 label at the carbonyl position of the carboxylic acid group. Its IUPAC name, (2R)-2-amino-4-methylsulfanyl(1-13C)butanoic acid, reflects this isotopic labeling. The SMILES notation CSCC[C@H]([13C](=O)O)N confirms the (R)-configuration at C2 and the 13C placement. The molecular formula (C5H11NO2S) and weight (150.21 g/mol) align with unlabeled methionine, except for the isotopic substitution.
Isotopic Labeling Challenges
Introducing 13C at the carbonyl carbon requires precise control to avoid isotopic dilution. The carbonyl group’s reactivity necessitates protection during synthesis, typically via esterification or amidation.
Chemical Synthesis Approaches
Asymmetric Strecker Synthesis
The Strecker reaction is a classical method for synthesizing α-amino acids. For the target compound, this approach involves:
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13C-Labeled Cyanide Incorporation : Reacting 13C-labeled potassium cyanide with a chiral aldehyde precursor.
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Aldehyde Preparation : 3-Methylsulfanylpropanal is synthesized from 3-mercaptopropionic acid via methylation and oxidation.
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Stereochemical Control : Chiral catalysts, such as Jacobsen’s thiourea catalysts, ensure enantiomeric excess (ee) >98%.
Key Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Aldehyde synthesis | CH3I, NaH, DMF, 0°C → RT | 85 | – |
| Strecker reaction | 13CN−, NH4Cl, EtOH, −20°C, 24h | 72 | 98.5 |
| Hydrolysis | 6M HCl, reflux, 12h | 90 | – |
Enzymatic Transamination
Enzymatic methods leverage transaminases to transfer amino groups to α-keto acids. For this compound:
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13C-Labeled α-Keto Acid Substrate : 4-Methylsulfanyl-2-oxo(1-13C)butanoic acid is prepared via oxidation of labeled methionine.
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Enzyme Selection : ω-Transaminase from Arthrobacter sp. achieves >99% conversion with pyridoxal phosphate (PLP) cofactor.
Optimization Parameters :
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pH: 7.5–8.0 (Tris-HCl buffer)
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Temperature: 37°C
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Substrate concentration: 50 mM
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Reaction time: 8h
Isotopic Labeling Strategies
Carboxyl Group Labeling via 13CO2 Fixation
A novel approach uses 13CO2 incorporation during carboxylation:
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Grignard Reaction : 3-Methylsulfanylpropylmagnesium bromide reacts with 13CO2 at −78°C.
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Amination : The resulting 13C-labeled acid is treated with ammonium chloride and di-tert-butyl dicarbonate (Boc2O) for protection.
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Stereoinversion : Mitsunobu reaction with (R)-binol phosphate establishes the (R)-configuration.
Isotopic Enrichment :
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13C purity: 99.2% (measured by LC-MS)
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Overall yield: 68%
Patent-Derived Methodologies
Chloride Intermediate Substitution
WO1998050029A1 details a pathway adaptable to isotopic labeling:
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Chloromethyl Intermediate : 4-(Chloromethyl)benzoyl chloride is substituted with 13C-labeled sodium thiomethoxide.
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Coupling Reaction : The thioether intermediate is coupled to a chiral amine precursor via EDC/HOBt activation.
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Deprotection : TFA-mediated removal of Boc groups yields the final product.
Critical Parameters :
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Solvent: Anhydrous DMF
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Temperature: 0°C → RT
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Catalyst: 4-Dimethylaminopyridine (DMAP)
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: D-Methionine-(methyl-13C) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide form back to the thioether.
Substitution: The methyl group can undergo substitution reactions, where the carbon-13 labeled methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of the thioether form of methionine.
Substitution: Formation of substituted methionine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
D-methionine is recognized for its antioxidant properties. Studies have shown that it can protect cells from oxidative stress by acting as a scavenger of free radicals. This property is particularly beneficial in the context of neuroprotection, where D-methionine has been investigated for its potential to mitigate damage from neurotoxic agents .
Cancer Research
Research indicates that D-methionine may have anticancer properties. It has been studied for its ability to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents. For instance, certain derivatives of methionine have shown cytotoxic activity against various cancer cell lines, suggesting a potential role in cancer treatment .
Neuroprotective Effects
D-methionine has been explored for its neuroprotective effects in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, potentially reducing the progression of neurodegeneration .
Nutritional Applications
Dietary Supplement
D-methionine is often included in dietary supplements due to its role as an essential amino acid. It contributes to protein synthesis and supports various metabolic processes. Its supplementation is particularly important for individuals with limited dietary intake of sulfur-containing amino acids .
Animal Nutrition
In animal husbandry, D-methionine is used as a feed additive to enhance growth performance and feed efficiency in livestock and poultry. Its inclusion in animal feed formulations helps improve the overall health and productivity of animals by supporting protein metabolism and immune function .
Biochemical Research
Metabolic Studies
D-methionine serves as a substrate for various metabolic pathways, including the synthesis of other amino acids and the production of important biomolecules like cysteine and taurine. Research involving D-methionine often focuses on its metabolic fate and its role in cellular processes such as methylation reactions .
Synthesis of Novel Compounds
In organic chemistry, D-methionine is utilized as a building block for synthesizing novel compounds with potential pharmaceutical applications. Its unique chemical structure allows for modifications that can lead to the development of new drugs with enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of D-Methionine-(methyl-13C) involves its incorporation into metabolic pathways where methionine is a substrate. The carbon-13 isotope serves as a tracer, allowing researchers to track the metabolic fate of methionine and its derivatives. This provides insights into the molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfur-Containing Groups
7-Chlorokynurenic Acid and L-4-Chlorokynureine Acid
These compounds, described in , are amino acid derivatives with a 4-chlorophenyl substituent instead of a methylsulfanyl group. Unlike (2R)-2-amino-4-(113C)methylsulfanylbutanoic acid, they act as prodrugs targeting the LAT1 (L-type amino acid transporter 1) system for CNS delivery. Key differences include:
- Functional Groups : The chlorophenyl group in 7-chlorokynurenic acid enhances lipophilicity, improving blood-brain barrier penetration, whereas the methylsulfanyl group in the target compound prioritizes metabolic integration.
- Isotopic Labeling: The ^13C label in the target compound enables non-radioactive tracing, a feature absent in 7-chlorokynurenic acid.
- Biological Role : While 7-chlorokynurenic acid modulates glutamate receptors, the target compound serves as a metabolic substrate .
Data Table 1: Structural and Functional Comparison
| Compound | Key Substituent | Isotope Label | Biological Role | Transport Mechanism |
|---|---|---|---|---|
| This compound | Methylsulfanyl (SCH3) | ^13C | Metabolic tracer | LAT1 (assumed) |
| 7-Chlorokynurenic acid | 4-Chlorophenyl | None | Glutamate receptor mod. | LAT1 |
Complex Peptide-Like Derivatives
(2S)-2--4-methylsulfanylbutanoic Acid ()
This compound, with a complex peptide backbone and multiple propanoyl/phenyl groups, shares the methylsulfanyl moiety but differs significantly in stereochemistry (2S vs. 2R) and structural complexity. Key contrasts include:
- Molecular Weight : The peptide derivative (MW ~600 g/mol) is significantly larger than the target compound (MW ~150 g/mol), affecting solubility and membrane permeability.
- Functional Application: The peptide derivative’s structure suggests protease resistance, whereas the target compound’s simplicity enhances metabolic turnover.
- Stereochemical Impact : The (2R) configuration in the target compound ensures compatibility with methionine-processing enzymes, unlike the (2S) configuration in the peptide analog .
β-Lactam Antibiotics with Thiazolidine Rings ()
The cephalosporin-like compounds in contain thiazolidine rings with sulfur atoms but serve entirely different purposes. Comparisons include:
- Sulfur Reactivity : The thiazolidine sulfur participates in β-lactam ring stability and antibiotic activity, whereas the methylsulfanyl group in the target compound contributes to methyl donation in metabolism.
- Biological Targets : These antibiotics target bacterial cell wall synthesis, contrasting with the target compound’s role in eukaryotic metabolic pathways .
Data Table 2: Sulfur Role Comparison
| Compound Type | Sulfur Role | Biological Target |
|---|---|---|
| This compound | Methyl donor, metabolic tracing | Eukaryotic metabolism |
| β-Lactam antibiotics | Ring stability, antibacterial | Bacterial cell walls |
Research Findings and Implications
- Isotopic Utility: The ^13C label in this compound provides unparalleled precision in tracking sulfur incorporation into proteins and antioxidants like glutathione, a feature unmatched by non-labeled analogs .
- Transport Efficiency : While LAT1-mediated transport is shared with 7-chlorokynurenic acid, the methylsulfanyl group’s smaller size may reduce affinity compared to bulkier chlorophenyl derivatives .
- Stereochemical Specificity : The (2R) configuration is critical for avoiding metabolic interference, as seen in peptide derivatives with (2S) configurations that exhibit altered enzyme interactions .
Biological Activity
(2R)-2-amino-4-(113C)methylsulfanylbutanoic acid, also known as a derivative of methionine, is a sulfur-containing amino acid that plays a critical role in various biological processes. This compound is significant in protein synthesis, cellular metabolism, and acts as a precursor for other essential biomolecules. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C5H11NO2S
- Molecular Weight : 149.21 g/mol
- CAS Number : 348-67-4
This compound exhibits several biological activities:
- Protein Synthesis : As an amino acid, it is incorporated into proteins during translation, influencing the structure and function of proteins.
- Methylation Reactions : The methyl group in its structure allows it to participate in methylation reactions, which are crucial for gene expression regulation and metabolic pathways.
- Antioxidant Activity : It can act as an antioxidant, helping to protect cells from oxidative stress by neutralizing free radicals.
1. Antioxidant Properties
Research indicates that this compound can reduce oxidative stress in various cell types. It has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to cellular protection against damage from reactive oxygen species (ROS) .
2. Neuroprotective Effects
Studies have demonstrated that this compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation. In animal models of neurodegenerative diseases, administration of this compound has resulted in improved cognitive function and reduced neuronal apoptosis .
3. Role in Metabolism
This amino acid is involved in the synthesis of S-adenosylmethionine (SAMe), a critical methyl donor in numerous biochemical reactions. SAMe is vital for the synthesis of neurotransmitters like serotonin and dopamine, influencing mood regulation and cognitive function .
Case Studies
Q & A
Basic: What synthetic routes are available for preparing (2R)-2-amino-4-(113C)methylsulfanylbutanoic acid with high enantiomeric purity?
The synthesis of this isotopically labeled compound typically involves chiral resolution or asymmetric synthesis. A Michael-type addition, as described for structurally analogous 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (), can be adapted. Key steps include:
- Isotopic labeling : Introduce ¹³C at the methylsulfanyl group via alkylation using ¹³C-labeled methyl iodide or thiol reagents.
- Chiral control : Use enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to ensure the (2R) configuration. For example, phthalimide-based intermediates ( ) can be hydrolyzed under controlled conditions to retain stereochemistry.
- Purification : Employ chiral HPLC or crystallization to isolate the enantiopure product.
Basic: How can the structure and isotopic incorporation of this compound be validated?
Analytical validation requires:
- ¹³C NMR : Confirm isotopic labeling by observing the ¹³C signal at the methylsulfanyl carbon (~15–20 ppm) and absence of natural abundance peaks .
- Mass spectrometry (MS) : High-resolution MS detects the exact mass shift (+1 Da for ¹³C) .
- Chiral analysis : Use chiral columns (e.g., Chirobiotic T) in HPLC to verify enantiomeric excess (>98% for (2R)) .
Advanced: How does the ¹³C label influence metabolic tracing studies in vivo?
The ¹³C label enables precise tracking of methionine-derived pathways (e.g., one-carbon metabolism, polyamine synthesis). Experimental design considerations:
- Dosing : Optimize concentration to avoid isotopic dilution; typical doses range 0.1–1 mM in cell cultures .
- Pathway analysis : Use LC-MS or NMR to trace ¹³C incorporation into S-adenosylmethionine (SAM), homocysteine, or glutathione.
- Control experiments : Compare with unlabeled methionine to distinguish isotopic effects on reaction kinetics .
Advanced: How to resolve contradictions in reported isotopic enrichment levels across studies?
Discrepancies may arise from:
- Synthesis impurities : Incomplete ¹³C incorporation due to side reactions. Validate purity via isotopic ratio MS .
- Analytical variability : Calibrate instruments with certified ¹³C standards and use internal controls (e.g., spiked deuterated analogs) .
- Biological variability : Account for cell-type-specific metabolic flux differences by normalizing to housekeeping metabolites .
Advanced: What strategies mitigate racemization during synthesis or storage?
Racemization risks increase under acidic/basic conditions or elevated temperatures. Mitigation methods:
- pH control : Maintain neutral pH during synthesis and storage (e.g., buffer solutions) .
- Temperature : Store at –20°C in lyophilized form to minimize degradation .
- Stabilizing agents : Add antioxidants (e.g., ascorbic acid) to prevent thioether oxidation .
Basic: What are common impurities in the synthesis of this compound, and how are they characterized?
Typical impurities include:
- Diastereomers : Formed during incomplete chiral resolution. Detect via chiral HPLC .
- Unlabeled byproducts : Result from incomplete ¹³C incorporation. Identify using isotopic ratio MS .
- Oxidation products : e.g., sulfoxide derivatives. Monitor via reverse-phase HPLC with UV detection at 214 nm .
Advanced: How to optimize enantioselective catalysis for large-scale synthesis?
For industrial-scale production (lab-scale):
- Catalyst screening : Test chiral ligands (e.g., BINAP) or immobilized enzymes (e.g., lipases) for asymmetric alkylation .
- Process intensification : Use flow chemistry to enhance reaction control and reduce racemization .
- Cost-benefit analysis : Balance catalyst cost vs. enantiomeric yield; enzymes may offer higher specificity but require cofactor recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
